molecular formula C23H21FN8O4 B11526452 N'-(4-fluorophenyl)-6-[(2E)-2-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine

N'-(4-fluorophenyl)-6-[(2E)-2-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11526452
M. Wt: 492.5 g/mol
InChI Key: IGFPVUZELVGBDS-DHRITJCHSA-N
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Description

N4-(4-FLUOROPHENYL)-6-[(2E)-2-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a methoxy-nitrophenyl group, and a triazine core

Properties

Molecular Formula

C23H21FN8O4

Molecular Weight

492.5 g/mol

IUPAC Name

6-N-(4-fluorophenyl)-4-N-[(E)-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylideneamino]-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C23H21FN8O4/c1-31(2)23-28-21(26-15-6-4-14(24)5-7-15)27-22(29-23)30-25-13-17-9-11-20(36-17)18-10-8-16(35-3)12-19(18)32(33)34/h4-13H,1-3H3,(H2,26,27,28,29,30)/b25-13+

InChI Key

IGFPVUZELVGBDS-DHRITJCHSA-N

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-])NC4=CC=C(C=C4)F

Canonical SMILES

CN(C)C1=NC(=NC(=N1)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-])NC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-FLUOROPHENYL)-6-[(2E)-2-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic synthesis. The process begins with the preparation of the triazine core, followed by the introduction of the fluorophenyl and methoxy-nitrophenyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N4-(4-FLUOROPHENYL)-6-[(2E)-2-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N4-(4-FLUOROPHENYL)-6-[(2E)-2-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N4-(4-FLUOROPHENYL)-6-[(2E)-2-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N4-(4-CHLOROPHENYL)-6-[(2E)-2-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE
  • **N4-(4-BROMOPHENYL)-6-[(2E)-2-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE

Uniqueness

The uniqueness of N4-(4-FLUOROPHENYL)-6-[(2E)-2-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and reactivity compared to its chloro- and bromo- counterparts.

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